molecular formula C11H13N3 B1440961 4-(Pyridin-2-yl)piperidine-4-carbonitrile CAS No. 767263-33-2

4-(Pyridin-2-yl)piperidine-4-carbonitrile

Cat. No. B1440961
M. Wt: 187.24 g/mol
InChI Key: VXQVGWZSCZUOKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Pyridin-2-yl)piperidine-4-carbonitrile involves several steps. The process begins with the reaction of tert-butyl 4-cyano-4-pyridin-2-ylpiperidine-1-carboxylate with TFA-DCM at 0°C . The reaction mixture is then stirred for 40 minutes at 0°C. After this time, the reaction mixture is quenched with a saturated ammonium chloride solution and extracted with dichloromethane . The resultant product is then subjected to silica gel chromatography to yield 4-pyridin-2-ylpiperidine-4-carbonitrile .


Molecular Structure Analysis

The InChI code for 4-(Pyridin-2-yl)piperidine-4-carbonitrile is 1S/C11H13N3/c12-9-11(4-7-13-8-5-11)10-3-1-2-6-14-10/h1-3,6,13H,4-5,7-8H2 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

The chemical reactions involving 4-(Pyridin-2-yl)piperidine-4-carbonitrile are complex and involve multiple steps. For example, the compound can be used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Physical And Chemical Properties Analysis

4-(Pyridin-2-yl)piperidine-4-carbonitrile is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .

Scientific Research Applications

1. Use in Organic Chemistry

  • Application : “4-(Pyridin-2-yl)piperidine-4-carbonitrile” is a chemical compound with the molecular formula C11H13N3 . It is used in various chemical reactions in the field of organic chemistry .
  • Results : The outcomes of these reactions would also depend on the specific reaction. In general, the use of this compound can facilitate the synthesis of other complex organic compounds .

2. Use in Antibacterial Research

  • Application : This compound has been used in the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which have shown antibacterial activity .
  • Method : The compound was used in a synthetic route involving piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .
  • Results : Only one of the synthesized compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .

3. Use in Drug Discovery

  • Application : The pyrrolidine ring, which is a part of the “4-(Pyridin-2-yl)piperidine-4-carbonitrile” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This is due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase the three-dimensional (3D) coverage due to the non-planarity of the ring .
  • Results : The outcomes of these reactions would also depend on the specific reaction. In general, the use of this compound can facilitate the synthesis of other complex organic compounds .

4. Use in Synthesis of cis-3,4-diphenylpyrrolidine Derivatives

  • Application : This compound has been used in the synthesis of cis-3,4-diphenylpyrrolidine derivatives, which act as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt)—a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
  • Method : The compound was used in a synthetic route involving the replacement of a non-stereochemical group with a stereochemical group .
  • Results : The synthesized compounds showed beneficial activity for the treatment of autoimmune diseases .

5. Use in Synthesis of Methyl Piperidine-4-yl-carbamate

  • Application : This compound has been used in the synthesis of methyl piperidine-4-yl-carbamate para-toluene sulfonate salt .
  • Method : The synthesis involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of benzyl group and finally by making its salt .
  • Results : The synthesized compound can be used in further chemical reactions .

6. Use in Anticancer Research

  • Application : Piperidine derivatives, including “4-(Pyridin-2-yl)piperidine-4-carbonitrile”, are being utilized in different ways as anticancer agents .
  • Results : The outcomes of these reactions would also depend on the specific reaction. In general, the use of this compound can facilitate the synthesis of other complex organic compounds .

7. Use in Antiviral Research

  • Application : Piperidine derivatives, including “4-(Pyridin-2-yl)piperidine-4-carbonitrile”, are being utilized in different ways as antiviral agents .
  • Results : The outcomes of these reactions would also depend on the specific reaction. In general, the use of this compound can facilitate the synthesis of other complex organic compounds .

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-pyridin-2-ylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-9-11(4-7-13-8-5-11)10-3-1-2-6-14-10/h1-3,6,13H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQVGWZSCZUOKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C#N)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693637
Record name 4-(Pyridin-2-yl)piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-2-yl)piperidine-4-carbonitrile

CAS RN

767263-33-2
Record name 4-(Pyridin-2-yl)piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

tert-Butyl 4-cyano-4-pyridin-2-ylpiperidine-1-carboxylate (I-2) (5.45 g, 19 mmole) was dissolved in TFA-DCM (1:1, 50 mL) at 0° C. The resultant reaction mixture was stirred for 40 min at 0° C. After this time, LCMS indicated that the reaction was completion. The reaction mixture solution was concentrated. The residue was treated with 2N NaOH-brine (1: 1, 80 mL) and extracted with EtOAc (5×200 mL). The combined EtOAc extracts were washed with brine, dried over MgSO4, filtered, concentrated to afford the desired product 4-pyridin-2-ylpiperidine4-carbonitrile (I-3) as a yellow solid. Analytical LCMS: single peak (214 nm), 0.962 min. This product was used in next step without further purification.
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5.45 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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